molecular formula C18H22FN3O2 B4720443 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B4720443
M. Wt: 331.4 g/mol
InChI Key: QIZOBOHFJIMQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine, also known as EF-TOP or TCS-1102, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. EF-TOP is a piperazine derivative that has been synthesized and studied for its bioactive properties.

Mechanism of Action

The mechanism of action of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine is not fully understood. However, it has been found to interact with various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI).
Biochemical and Physiological Effects:
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and cognitive function. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that can target specific neurotransmitter systems in the brain. It is also relatively easy to synthesize and can be produced in large quantities. However, 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the efficacy of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine in treating these conditions. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is needed to determine the safety and effectiveness of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine in these applications. Additionally, research is needed to develop new synthesis methods for 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine that can improve its solubility and extend its half-life.

Scientific Research Applications

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential applications in scientific research. It has been found to have a range of bioactive properties that make it useful in various fields of research. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have potential as a neuroprotective agent and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-3-16-17(13(2)24-20-16)18(23)22-9-7-21(8-10-22)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZOBOHFJIMQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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